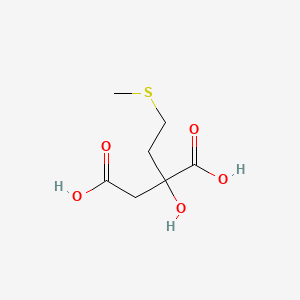

2-(2-Methylthioethyl)malic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-methylthioethyl)malic acid is the 2-(2-methylthioethyl) derivative of malic acid. It is a conjugate acid of a 2-(2-methylthioethyl)malate(2-).

Aplicaciones Científicas De Investigación

Plant Biochemistry and Herbivore Resistance

One of the significant applications of 2-(2-Methylthioethyl)malic acid is in the study of plant resistance against herbivorous insects. Research indicates that this compound plays a role in the biosynthesis of glucosinolates, which are important for plant defense mechanisms.

- Case Study : In a study involving Arabidopsis thaliana, mutants deficient in glucosinolate biosynthesis exhibited increased susceptibility to herbivores such as Mamestra brassicae. The presence of this compound was linked to enhanced resistance due to its involvement in glucosinolate pathways, suggesting that manipulating this compound could improve plant defenses against pests .

Organic Synthesis

This compound is utilized in organic synthesis as an intermediate for producing various chemical compounds. Its unique structure allows it to participate in reactions that yield more complex molecules.

- Synthesis Example : The compound can be transformed into derivatives that are useful in pharmaceuticals and agrochemicals. For instance, it can serve as a precursor for synthesizing specific amino acids or other organic acids that have biological activity .

Enzyme Mechanism Studies

The compound has been studied in the context of enzyme mechanisms, particularly those involved in the oxidative decarboxylation processes.

- Research Findings : Investigations into isopropylmalate dehydrogenase (IPMDH), an enzyme involved in leucine biosynthesis, have shown that this compound can influence enzyme activity and specificity. Structural analyses revealed how modifications in substrate composition could affect enzyme kinetics and catalysis .

Agricultural Applications

In agriculture, this compound may be explored for its potential to enhance crop resilience and yield.

- Application Insight : By integrating this compound into crop management strategies, researchers aim to develop plants that are better equipped to withstand environmental stressors and pest attacks, thereby improving agricultural productivity .

Data Table: Summary of Applications

Análisis De Reacciones Químicas

Dicarboxylic Acid Reactivity

As a malic acid derivative, it exhibits classic carboxylic acid reactions:

Key Example :

Under acidic dehydration (e.g., fuming H₂SO₄), malic acid undergoes self-condensation to form coumalic acid. A similar pathway is plausible for 2-(2-methylthioethyl)malic acid, yielding sulfur-containing cyclic derivatives :

2C7H12O5S→C12H14O6S2+2CO2+4H2O

Thioether Oxidation

The methylthioethyl group (-SCH₂CH₂-) undergoes oxidation:

Mechanistic Insight :

Oxidation proceeds via electrophilic attack on sulfur, forming reactive intermediates. The sulfoxide derivative is chiral, enabling potential stereoselective applications .

Biosynthetic and Biochemical Pathways

In biochemical contexts, 2-(2-methylthioethyl)malate(2−) (its conjugate base) participates in:

Notable Interaction :

The compound’s thioether side chain may act as a sulfur donor in enzymatic processes, analogous to glutathione derivatives .

Condensation Reactions

The α-hydrogen adjacent to carboxyl groups enables nucleophilic reactions:

| Reaction | Conditions | Product |

|---|---|---|

| Knoevenagel Condensation | Basic (e.g., pyridine) with aldehydes | α,β-Unsaturated carboxylic acids |

| Doebner Modification | Thermal decarboxylation with aldehydes | Substituted cinnamic acids |

Example :

With benzaldehyde under basic conditions:

C7H12O5S+C6H5CHO→C13H14O5S+H2O+CO2

Coordination Chemistry

The carboxylate and thioether groups enable metal chelation:

| Metal Ion | Coordination Site | Application |

|---|---|---|

| Fe³⁺ | Carboxylate O, thioether S | Catalytic or transport roles |

| Cu²⁺ | Same as above | Redox-active complexes |

Structural Note :

The thioether’s lone pairs enhance stability in transition metal complexes compared to oxygen analogs .

Propiedades

Fórmula molecular |

C7H12O5S |

|---|---|

Peso molecular |

208.23 g/mol |

Nombre IUPAC |

2-hydroxy-2-(2-methylsulfanylethyl)butanedioic acid |

InChI |

InChI=1S/C7H12O5S/c1-13-3-2-7(12,6(10)11)4-5(8)9/h12H,2-4H2,1H3,(H,8,9)(H,10,11) |

Clave InChI |

FZNWJRXTACKOPU-UHFFFAOYSA-N |

SMILES |

CSCCC(CC(=O)O)(C(=O)O)O |

SMILES canónico |

CSCCC(CC(=O)O)(C(=O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.